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1,3-Dimethylpiperazine

Catalog No.
S786733
CAS No.
22317-01-7
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylpiperazine

CAS Number

22317-01-7

Product Name

1,3-Dimethylpiperazine

IUPAC Name

1,3-dimethylpiperazine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3

InChI Key

FMMUNDXXVADKHS-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C

Canonical SMILES

CC1CN(CCN1)C

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Piperazine-based Antimicrobial Polymers

Piperazine in Drug Discovery

1,3-Dimethylpiperazine is a cyclic organic compound with the molecular formula C6H14N2C_6H_{14}N_2. It belongs to the piperazine family, which consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions one and three of the piperazine ring. The structure can be represented as follows:

text
N(CH3) / \ CH2 CH2 / \ N(CH3) CH2

1,3-Dimethylpiperazine is a colorless liquid with a distinctive amine-like odor. It is soluble in water and many organic solvents, making it versatile for various chemical applications.

Due to its amine functional groups:

  • Alkylation: It can react with alkyl halides to form N-alkyl derivatives. This is commonly used to introduce different alkyl chains into the piperazine structure, enhancing its reactivity and functional properties .
  • Acylation: The compound can also undergo acylation reactions with acyl halides or anhydrides, leading to the formation of amides. This reaction allows for the introduction of acyl groups onto the piperazine ring .
  • N-oxidation: 1,3-Dimethylpiperazine can be oxidized to form N-oxides using oxidizing agents like peracids or hydrogen peroxide .

1,3-Dimethylpiperazine exhibits various biological activities. It has been studied for its potential as an antidepressant and anxiolytic agent. The compound's structural similarity to other pharmacologically active piperazines suggests it may interact with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

Several methods exist for synthesizing 1,3-dimethylpiperazine:

  • Direct Methylation: One common method involves the direct methylation of piperazine using methyl iodide or dimethyl sulfate in a basic medium.
  • Cyclization Reactions: Another approach involves cyclization reactions of appropriate precursors such as 1,4-dimethylpiperazine derivatives under specific conditions to yield 1,3-dimethylpiperazine .
  • Glyoxal Reaction: The reaction of piperazine with glyoxal can also yield various substituted products including 1,3-dimethylpiperazine derivatives .

1,3-Dimethylpiperazine finds applications across various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of numerous pharmaceutical compounds, including antihistamines and antidepressants.
  • Chemical Industry: The compound serves as a building block in the synthesis of agrochemicals and other fine chemicals.
  • Polymer Chemistry: It is used in producing polyurethanes and other polymers due to its reactive amine groups.

Studies have shown that 1,3-dimethylpiperazine interacts with various biological targets. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in pharmacology. Research indicates potential interactions with serotonin receptors and dopamine pathways, which are crucial in mood regulation and anxiety responses.

Several compounds share structural similarities with 1,3-dimethylpiperazine. Here are some notable examples:

Compound NameStructureUnique Features
PiperazinePiperazineBasic structure without methyl substitutions
1,4-Dimethylpiperazine1,4-DimethylpiperazineMethyl groups at positions one and four
2-Methylpiperazine2-MethylpiperazineMethyl group at position two
2,5-Dimethylpiperazine2,5-DimethylpiperazineMethyl groups at positions two and five

Uniqueness

What sets 1,3-dimethylpiperazine apart from these similar compounds is its specific arrangement of methyl groups that allows for distinct reactivity patterns and biological interactions. Its unique structure enables specific binding affinities and activities within biological systems that differ from those of its analogs.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-15-2023

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